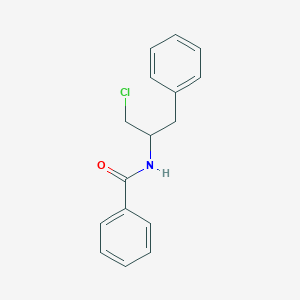
n-(1-chloro-3-phenylpropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-chloro-3-phenylpropan-2-yl)benzamide: is an organic compound with the molecular formula C16H16ClNO. It is a derivative of benzamide, where the amide nitrogen is substituted with an alpha-(chloromethyl)phenethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(1-chloro-3-phenylpropan-2-yl)benzamide typically begins with benzamide and alpha-(chloromethyl)phenethylamine.
Reaction Conditions: The reaction involves the condensation of benzamide with alpha-(chloromethyl)phenethylamine in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: n-(1-chloro-3-phenylpropan-2-yl)benzamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: n-(1-chloro-3-phenylpropan-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: n-(1-chloro-3-phenylpropan-2-yl)benzamide may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
N-(alpha-(chloromethyl)phenethyl)acetamide: This compound is similar in structure but has an acetamide group instead of a benzamide group, leading to different reactivity and applications.
Uniqueness:
Properties
CAS No. |
19071-62-6 |
|---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
N-(1-chloro-3-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c17-12-15(11-13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19) |
InChI Key |
PPDXKKJMVOBAND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2 |
Synonyms |
Benzamide, N-(alpha-(chloromethyl)phenethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















